(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
CAS No.:
Cat. No.: VC13389579
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19NO4 |
|---|---|
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | 2,3-dihydro-1,4-benzodioxin-5-yl-[3-(hydroxymethyl)piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C15H19NO4/c17-10-11-3-2-6-16(9-11)15(18)12-4-1-5-13-14(12)20-8-7-19-13/h1,4-5,11,17H,2-3,6-10H2 |
| Standard InChI Key | MFJHIMXZADUHPF-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)CO |
| Canonical SMILES | C1CC(CN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)CO |
Introduction
Structural Characteristics
Molecular Architecture
The compound consists of two primary components:
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2,3-Dihydrobenzo[b] dioxin: A bicyclic aromatic system with two oxygen atoms in a 1,4-dioxane configuration .
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3-(Hydroxymethyl)piperidine: A six-membered nitrogen-containing ring with a hydroxymethyl substituent at the third position .
These moieties are connected by a ketone group, forming a methanone bridge.
Table 1: Key Molecular Properties
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis involves multi-step organic reactions, typically proceeding as follows:
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Piperidine Derivative Preparation: 3-(Hydroxymethyl)piperidine is synthesized via reduction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate using lithium aluminium hydride (LiAlH₄) .
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Benzodioxin Carboxylic Acid Activation: The 2,3-dihydrobenzo[b] dioxin-5-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) .
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Coupling Reaction: The acyl chloride reacts with 3-(hydroxymethyl)piperidine under basic conditions (e.g., triethylamine) to form the target methanone .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | LiAlH₄, THF, 0–20°C, inert atmosphere | 88% | |
| 2 | SOCl₂, reflux | 90% | |
| 3 | Et₃N, DCM, room temperature | 75% |
Stability and Reactivity
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The benzodioxin ring is susceptible to oxidative degradation, necessitating storage under inert conditions.
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The hydroxymethyl group on piperidine enables further functionalization, such as esterification or etherification.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the hydroxymethyl and benzodioxin groups to enhance potency .
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In Vivo Efficacy Trials: Evaluation in tumor xenograft models for PARP1 inhibition and autoimmune disease models for SOCE modulation .
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Formulation Development: Addressing poor aqueous solubility through prodrug strategies or nanoparticle delivery.
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